4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole
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Overview
Description
4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes .
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The presence of a trifluoromethyl group can lower the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with a trifluoromethyl group have been associated with the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The presence of a trifluoromethyl group can influence the pharmacokinetic properties of a compound .
Result of Action
The presence of a trifluoromethyl group can enhance the potency of a drug toward its target .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which is associated with compounds containing a trifluoromethyl group, is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of chloromethylation reactions, where a chloromethyl group is introduced into the triazole ring. This can be achieved by reacting a triazole precursor with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form triazole N-oxides.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted triazoles with various functional groups.
Oxidation Reactions: Formation of triazole N-oxides.
Reduction Reactions: Formation of dihydrotriazoles.
Scientific Research Applications
4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole:
4-(Bromomethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
Uniqueness
The presence of both the chloromethyl and trifluoromethyl groups in 4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole makes it unique. The trifluoromethyl group enhances its lipophilicity and stability, while the chloromethyl group provides a reactive site for further chemical modifications. This combination of properties makes it a valuable compound for various scientific and industrial applications .
Biological Activity
4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole (CAS No. 1384429-36-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₆H₆ClF₃N₂ |
Molecular Weight | 198.57 g/mol |
IUPAC Name | This compound |
Appearance | White to off-white powder |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of various triazole compounds against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Table: Antibacterial Activity of Triazole Derivatives
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | TBD | TBD |
Triazole derivative A | 0.25 | MRSA |
Triazole derivative B | 16 | E. coli |
Anticancer Properties
The potential anticancer activity of triazole derivatives has been explored in various studies. For instance, compounds with a similar structure were tested for their cytotoxic effects on cancer cell lines such as HepG2 and Vero cells. Results showed that certain derivatives had low cytotoxicity with IC50 values greater than 100 μM, indicating a favorable safety profile while exhibiting selective toxicity towards cancer cells .
The mechanism through which triazoles exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For instance, triazoles have been shown to inhibit the synthesis of ergosterol in fungi, disrupting cell membrane integrity . Additionally, some studies suggest that triazoles can interfere with DNA replication processes in bacterial cells .
Study on Antimalarial Activity
A relevant study investigated compounds derived from triazoles for their antimalarial properties. The research utilized in vitro and in vivo models to evaluate the efficacy against Plasmodium falciparum and P. berghei. Among the synthesized compounds, one exhibited an IC50 value of 0.8 µM against P. falciparum, indicating promising antimalarial activity .
Cytotoxicity Assessment
A cytotoxicity study assessed the effects of triazole derivatives on mammalian cell lines (HepG2 and Vero). The results indicated that these compounds did not cause significant toxicity at concentrations below 100 μM, highlighting their potential as safe therapeutic agents .
Properties
IUPAC Name |
4-(chloromethyl)-1-methyl-5-(trifluoromethyl)triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF3N3/c1-12-4(5(7,8)9)3(2-6)10-11-12/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUWUMURKIVNEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)CCl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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